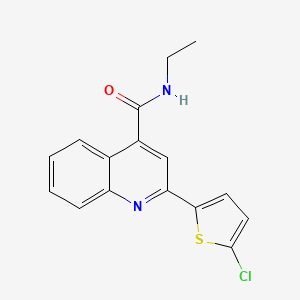![molecular formula C18H22N2O2S B5716781 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, commonly known as BMT-54, is a synthetic compound that belongs to the class of piperazine derivatives. It has been of great interest to the scientific community due to its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The exact mechanism of action of BMT-54 is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BMT-54 has been shown to bind to certain receptors in the brain, such as the 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
BMT-54 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. BMT-54 has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of BMT-54 is that it has been shown to have a relatively low toxicity profile in animal models. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BMT-54 is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Future Directions
There are several future directions for the research on BMT-54. One of the areas of interest is the development of more efficient and cost-effective synthesis methods for BMT-54. Another area of interest is the investigation of the potential therapeutic effects of BMT-54 for various medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the investigation of the potential diagnostic applications of BMT-54 for certain medical conditions, such as cancer, is also an area of interest. Finally, the elucidation of the exact mechanism of action of BMT-54 is an important direction for future research, which may help to optimize its therapeutic potential.
Conclusion
In conclusion, BMT-54 is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various medical conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BMT-54 may lead to the development of new and effective treatments for various medical conditions.
Synthesis Methods
The synthesis of BMT-54 involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-methyl-2-thienylmethylchloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BMT-54. This synthesis method has been reported in several scientific papers, and the purity and yield of the product have been optimized through various modifications.
Scientific Research Applications
BMT-54 has been extensively studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. BMT-54 has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, BMT-54 has been studied for its potential as a diagnostic tool for certain medical conditions, such as cancer.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-9-23-18(14)12-20-7-5-19(6-8-20)11-15-2-3-16-17(10-15)22-13-21-16/h2-4,9-10H,5-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARDYHDQPZXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
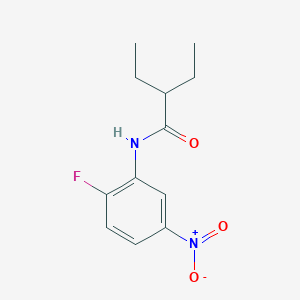
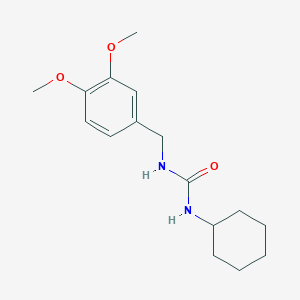
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)
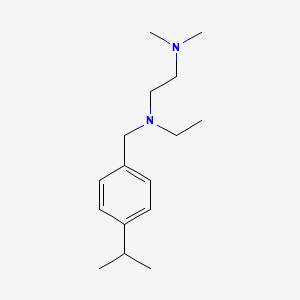
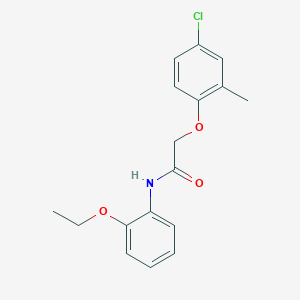
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
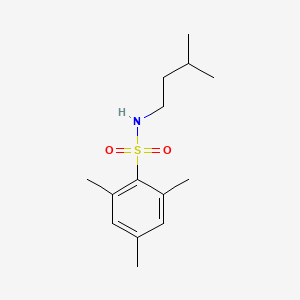
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
